2-Chloro-4-(trifluoromethyl)phenylZinc bromide
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Overview
Description
2-Chloro-4-(trifluoromethyl)phenylzinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4-(trifluoromethyl)phenylzinc bromide typically involves the reaction of 2-Chloro-4-(trifluoromethyl)iodobenzene with zinc bromide in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The process involves large-scale reactors and stringent quality control measures to maintain consistency .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(trifluoromethyl)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in oxidative addition and transmetalation reactions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.
Oxidative Addition: Palladium or nickel catalysts.
Transmetalation: Boron or silicon reagents.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-Chloro-4-(trifluoromethyl)phenylzinc bromide is extensively used in scientific research due to its versatility in organic synthesis:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of biologically active compounds.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of materials with specific properties, such as polymers and electronic materials
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trifluoromethyl)phenylzinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The organozinc reagent transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the desired biaryl product and regenerates the palladium catalyst.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenylzinc bromide
- 3-(Trifluoromethyl)phenylzinc bromide
- 2-(Trifluoromethyl)phenylzinc bromide
Comparison: Compared to its analogs, 2-Chloro-4-(trifluoromethyl)phenylzinc bromide offers unique reactivity due to the presence of both chloro and trifluoromethyl groups. This combination enhances its utility in selective cross-coupling reactions, providing access to a broader range of biaryl compounds .
Properties
Molecular Formula |
C7H3BrClF3Zn |
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Molecular Weight |
324.8 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-3-(trifluoromethyl)benzene-6-ide |
InChI |
InChI=1S/C7H3ClF3.BrH.Zn/c8-6-3-1-2-5(4-6)7(9,10)11;;/h1-2,4H;1H;/q-1;;+2/p-1 |
InChI Key |
PGCIHZJFHUBDDB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=[C-]1)Cl)C(F)(F)F.[Zn+]Br |
Origin of Product |
United States |
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